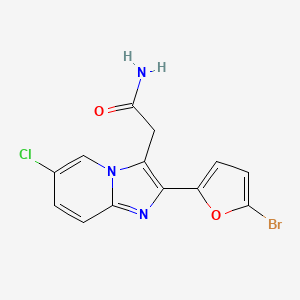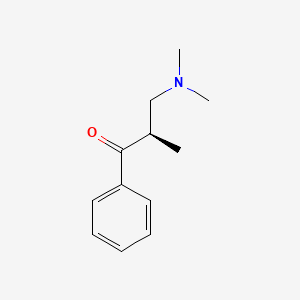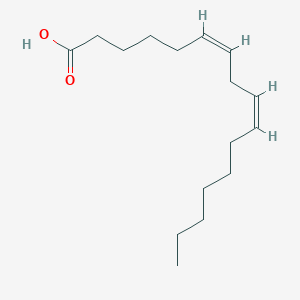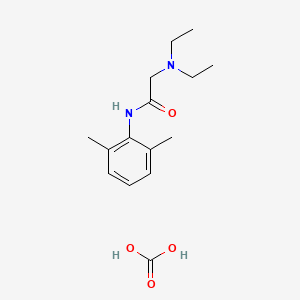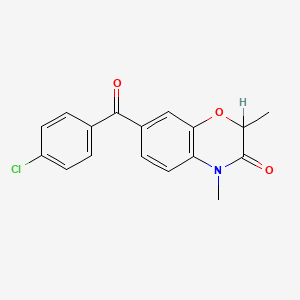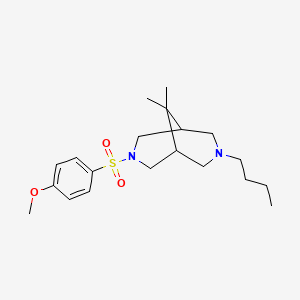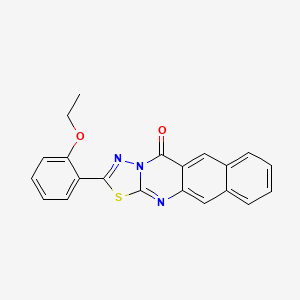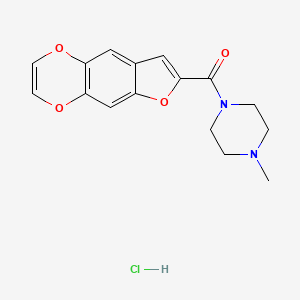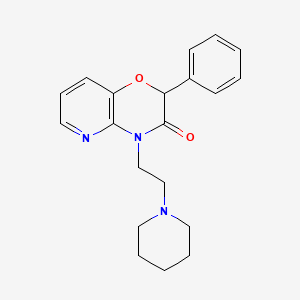
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include phenyl derivatives, piperidine, and pyridine oxazinone precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Where a nucleophile replaces a leaving group in the precursor molecules.
Cyclization Reactions: To form the heterocyclic ring structure.
Condensation Reactions: To link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents to form reduced products.
Substitution: Where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Where the compound binds to and inhibits the activity of certain enzymes.
Receptor Binding: Where the compound interacts with cellular receptors to modulate signaling pathways.
DNA Intercalation: Where the compound inserts itself between DNA base pairs, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-(2-(1-piperidinyl)ethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
86267-53-0 |
|---|---|
Formule moléculaire |
C20H23N3O2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-phenyl-4-(2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C20H23N3O2/c24-20-18(16-8-3-1-4-9-16)25-17-10-7-11-21-19(17)23(20)15-14-22-12-5-2-6-13-22/h1,3-4,7-11,18H,2,5-6,12-15H2 |
Clé InChI |
KOCFJJGQCSSWIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


